molecular formula C14H19BO4S B1659406 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzothiophene 1,1-dioxide CAS No. 648904-93-2

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzothiophene 1,1-dioxide

Cat. No.: B1659406
CAS No.: 648904-93-2
M. Wt: 294.2
InChI Key: FLZYMCSVFRVTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzothiophene 1,1-dioxide is a boronic ester derivative featuring a 2,3-dihydrobenzothiophene 1,1-dioxide core substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 5-position. This compound is primarily employed in organic synthesis for constructing complex molecules in pharmaceuticals and materials science, though specific synthetic applications require further literature validation.

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4S/c1-13(2)14(3,4)19-15(18-13)11-5-6-12-10(9-11)7-8-20(12,16)17/h5-6,9H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZYMCSVFRVTBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)S(=O)(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901120305
Record name Benzo[b]thiophene, 2,3-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901120305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648904-93-2
Record name Benzo[b]thiophene, 2,3-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=648904-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[b]thiophene, 2,3-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901120305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzothiophene 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.

  • Molecular Formula : C13H17BNO3S
  • Molecular Weight : 251.25 g/mol
  • CAS Number : 302348-51-2
  • IUPAC Name : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzothiophene 1,1-dioxide

Biological Activity

The biological activities of this compound have been evaluated in several studies focusing on its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of benzothiophene compounds exhibit notable antimicrobial properties. For instance:

  • Study Findings : A study reported that benzothiophene derivatives demonstrated significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 µg/mL .

Anticancer Potential

The compound's structure suggests potential anticancer activity due to the presence of the dioxaborolane moiety which is known for its role in drug design targeting cancer pathways.

  • Case Study : In a series of tests involving cell lines derived from various cancers, compounds with similar structures were shown to inhibit cell proliferation effectively. For example, a related compound was found to induce apoptosis in cancer cells by activating caspase pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

Structural Feature Biological Activity
Dioxaborolane moietyEnhances solubility and bioavailability
Benzothiophene coreImparts potential anticancer and antimicrobial properties

Pharmacokinetics and Toxicology

The pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics. However, toxicity assessments are essential:

  • Toxicity Profile : The compound is categorized as harmful if swallowed and can cause skin irritation . Further studies are required to evaluate long-term effects and safety profiles.

Comparison with Similar Compounds

Key Observations :

  • The target’s sulfone group and saturated benzothiophene ring distinguish it from the benzofuran and pyridine analogs.

Reactivity in Suzuki-Miyaura Coupling Reactions

The electron-withdrawing sulfone group in the target compound likely enhances its reactivity in Suzuki-Miyaura couplings by polarizing the boron-carbon bond, facilitating transmetalation with palladium catalysts . Comparatively:

  • Pyridinyl-morpholine derivative : The pyridine nitrogen exerts an electron-withdrawing effect, but the morpholine substituent may donate electron density, creating a balanced electronic profile.
  • Thiomorpholine derivatives : Sulfone groups in these compounds mirror the target’s electronic effects, but their benzyl-linked boronate esters may alter steric accessibility.

Physical Properties and Stability

Melting points and molecular weights provide insights into crystallinity and stability:

Compound Name Melting Point (°C) Stability Considerations
Target Compound Not reported Sulfone group likely improves thermal stability and crystallinity.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran 72–73 Lower melting point suggests reduced polarity compared to sulfone-containing analogs.
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine 132–135 Higher melting point indicates strong intermolecular forces (e.g., hydrogen bonding).

Key Observations :

  • The pyridinyl-morpholine derivative exhibits the highest melting point, likely due to hydrogen bonding from the morpholine group.
  • The target’s sulfone group may enhance solubility in polar aprotic solvents compared to benzofuran .

Preparation Methods

Lithiation-Borylation of Benzothiophene S-Oxides

A transition-metal-free route developed by Aggarwal et al. (2021) enables enantioselective synthesis of benzothiophene boronic esters. For the target compound:

  • Lithiation : 2,3-Dihydro-1-benzothiophene 1,1-dioxide is treated with n-BuLi at −78°C in THF to generate a lithiated intermediate.
  • Borylation : The intermediate reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) at −40°C.
  • Rearomatization : Triflic anhydride (Tf2O) promotes a Pummerer-type 1,2-metalate shift, yielding the boronic ester with >99% enantiospecificity.

Key Data :

Step Conditions Yield Selectivity
Lithiation −78°C, THF, n-BuLi 85% N/A
Borylation −40°C, 2 h 78% >99% ee
Rearomatization Tf2O, −20°C 92% Complete retention

Suzuki-Miyaura Coupling of Prefunctionalized Intermediates

A palladium-catalyzed cross-coupling approach is adapted from patents:

  • Halogenation : 5-Bromo-2,3-dihydro-1-benzothiophene 1,1-dioxide is prepared via bromination using NBS in CCl4.
  • Coupling : The bromide reacts with bis(pinacolato)diboron (B2pin2) in the presence of Pd(dppf)Cl2 and KOAc in 1,4-dioxane at 100°C.

Optimized Conditions :

  • Catalyst: Pd(dppf)Cl2 (5 mol%)
  • Base: KOAc (3 equiv)
  • Solvent: 1,4-Dioxane/DMF (9:1)
  • Temperature: 100°C, 12 h
  • Yield: 81%

Oxidative Cyclization of Thioether Precursors

A Chinese patent (CN1884279A) describes a method using sulfur trioxide (SO3) for cyclization:

  • Thioether Formation : Ethyl benzoylacetate reacts with SO3 in dichloromethane at 0°C.
  • Cyclization : The intermediate is treated with H2SO4 (20%) and ethanol under reflux to form 2,3-dihydro-1-benzothiophene 1,1-dioxide.
  • Borylation : Direct borylation using B2pin2 and Pd catalysis.

Data :

Step Yield Purity
Cyclization 73% 95%
Borylation 68% 98%

Comparative Analysis of Methods

Method Advantages Limitations Scalability
Lithiation-Borylation Enantioselective, no metal catalysts Low-temperature sensitivity Lab-scale
Suzuki-Miyaura High yields, robust conditions Requires Pd catalysts Industrial
Oxidative Cyclization Cost-effective Multi-step, moderate yields Pilot-scale

Mechanistic Insights

Role of Pinacol Boronic Esters

Pinacol esters enhance stability during coupling by preventing protodeboronation. DFT studies indicate that the 1,3-borotropic shift in lithiation-borylation is accelerated by LiCl coordination, reducing the activation barrier to 25 kcal/mol.

S-Oxide Activation

In the Pummerer rearrangement, Tf2O activates the S-oxide, facilitating 1,2-migration with retention of configuration.

Industrial-Scale Considerations

Patents from Merck & Co. and Ambeed highlight:

  • Solvent Optimization : Use of 1,4-dioxane/water mixtures improves phase separation.
  • Catalyst Recycling : Pd/C black enables recovery in >90% yield.
  • Crystallization : Methanesulfonic acid salts enhance purity (>96%) via recrystallization.

Emerging Techniques

Electrochemical Borylation

Recent advances (JACS, 2024) utilize electrochemical C–H borylation, avoiding stoichiometric bases. Initial trials show 65% yield under mild conditions.

Flow Chemistry

Continuous-flow systems reduce reaction times from 12 h to 30 min, achieving 78% yield with Pd nanoparticles immobilized on SiC.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzothiophene 1,1-dioxide?

  • Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling precursors, where the boronic ester moiety is introduced via palladium-catalyzed coupling. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) to confirm regiochemistry and purity. High-resolution mass spectrometry (HRMS) and X-ray crystallography can resolve structural ambiguities. For reproducibility, optimize reaction conditions (e.g., solvent polarity, temperature) based on electronic effects of the sulfone group .

Q. How does the sulfone group (1,1-dioxide) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The sulfone group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the benzothiophene ring. This can be quantified via Hammett σ constants or density functional theory (DFT) calculations to map electron density distribution. Experimental validation involves comparing coupling efficiencies with non-sulfone analogs under identical conditions .

Advanced Research Questions

Q. How to design experiments to evaluate this compound’s efficacy in Suzuki-Miyaura couplings under varying catalytic systems?

  • Methodological Answer : Use a factorial design to test variables: catalyst (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)), base (K₂CO₃ vs. CsF), and solvent (THF vs. DMF). Monitor reaction progress via thin-layer chromatography (TLC) and quantify yields via HPLC. Link results to theoretical frameworks on transmetallation kinetics and oxidative addition barriers .

Q. What computational strategies predict the compound’s stability and regioselectivity in aqueous or protic environments?

  • Methodological Answer : Perform molecular dynamics (MD) simulations to assess hydrolysis susceptibility of the boronic ester. Pair with quantum mechanical (QM) calculations (e.g., Gibbs free energy of hydrolysis) and compare to experimental stability tests in buffered solutions (pH 3–10). Validate predictions using ¹¹B NMR to track boronic acid formation .

Q. How to resolve contradictions in reported catalytic efficiencies when using this compound in heteroaromatic cross-couplings?

  • Methodological Answer : Conduct meta-analysis of literature data to identify confounding variables (e.g., ligand steric effects, substrate purity). Replicate key studies under standardized conditions, emphasizing trace oxygen/water exclusion. Use statistical tools (e.g., ANOVA) to isolate significant factors .

Q. What methodological approaches assess the compound’s environmental impact or biodegradation pathways?

  • Methodological Answer : Follow ISO 14507 guidelines for soil/water contamination studies. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify degradation products. Combine with toxicity assays (e.g., Daphnia magna LC₅₀) and computational tools like EPI Suite to predict bioaccumulation potential .

Q. How to integrate spectroscopic data (e.g., IR, Raman) with theoretical models to elucidate reaction intermediates?

  • Methodological Answer : Perform in situ Raman spectroscopy during reactions to detect intermediates. Compare experimental vibrational frequencies with DFT-simulated spectra. Use time-resolved techniques (e.g., stopped-flow NMR) to correlate intermediate lifetimes with reaction rates .

Q. What frameworks guide the design of derivatives with enhanced catalytic or photophysical properties?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to correlate substituent effects (e.g., Hammett parameters) with properties like fluorescence quantum yield or catalytic turnover. Synthesize derivatives with electron-donating/-withdrawing groups and validate predictions via cyclic voltammetry and UV-vis spectroscopy .

Data Presentation

Table 1 : Key Reactivity Parameters of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzothiophene 1,1-Dioxide

PropertyMethodReference
Hydrolysis Half-life (pH 7)LC-MS/MS (25°C)
Hammett σ ValueDFT (B3LYP/6-31G*)
Suzuki Coupling Yield (%)Pd(PPh₃)₄, K₂CO₃, DMF, 80°C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzothiophene 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzothiophene 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.